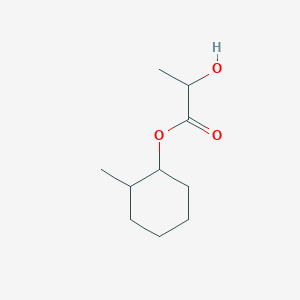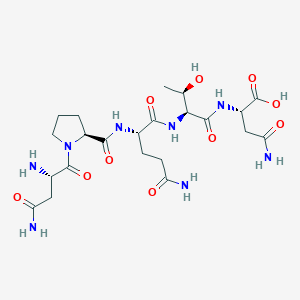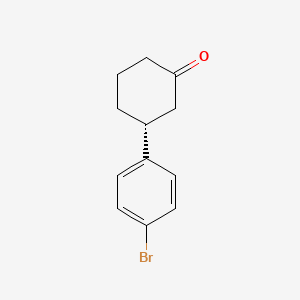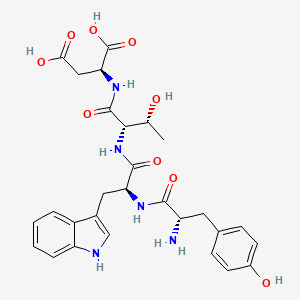![molecular formula C10H15N3O2 B14237888 2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol CAS No. 527673-51-4](/img/structure/B14237888.png)
2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol is a complex organic compound that features a triazene group linked to a phenyl ring with a hydroxymethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol typically involves the following steps:
Formation of the Triazene Group: This can be achieved by reacting a diazonium salt with an appropriate amine under controlled conditions.
Attachment to the Phenyl Ring: The triazene group is then linked to a phenyl ring that has a hydroxymethyl substituent. This step often requires a coupling reaction facilitated by a catalyst.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The triazene group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethan-1-ol moiety can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 2-{(2E)-3-[3-(Carboxyphenyl)-1-methyltriaz-2-en-1-yl}ethan-1-ol.
Reduction: 2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methylamine}ethan-1-ol.
Substitution: Various ethers or esters depending on the substituent used.
Aplicaciones Científicas De Investigación
2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or signaling pathways. The hydroxymethyl group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}propan-1-ol: Similar structure but with a propan-1-ol moiety.
2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}butan-1-ol: Similar structure but with a butan-1-ol moiety.
Uniqueness
2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl group enhances its solubility, while the triazene group provides a versatile site for chemical modifications.
Propiedades
Número CAS |
527673-51-4 |
|---|---|
Fórmula molecular |
C10H15N3O2 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
2-[[[3-(hydroxymethyl)phenyl]diazenyl]-methylamino]ethanol |
InChI |
InChI=1S/C10H15N3O2/c1-13(5-6-14)12-11-10-4-2-3-9(7-10)8-15/h2-4,7,14-15H,5-6,8H2,1H3 |
Clave InChI |
UFPNTERTIAJIJQ-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)N=NC1=CC=CC(=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)

![2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14237822.png)


![Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]-](/img/structure/B14237841.png)
![2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol](/img/structure/B14237847.png)
![2-(3,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B14237850.png)

![[1,1'-Biphenyl]-4-amine, N,N-diethyl-3',4',5'-trifluoro-](/img/structure/B14237862.png)
![2-[Bis(4-chlorophenyl)methoxy]ethane-1-thiol](/img/structure/B14237870.png)

![Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14237896.png)

